molecular formula C28H29IN2S2 B13812685 3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclopenten-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide

3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclopenten-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide

Cat. No.: B13812685
M. Wt: 584.6 g/mol
InChI Key: NVJNVWJVFOKKJO-UHFFFAOYSA-M
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Description

3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclopenten-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide is a cyanine dye belonging to the benzothiazolium class, characterized by a conjugated polymethine chain linking two benzothiazole moieties. The ethyl substituents on the nitrogen atoms and the iodide counterion are critical to its electronic and structural properties. Such dyes are widely studied for their applications in photodynamic therapy, sensitizers in photographic emulsions, and organic electronics due to their strong absorption in the visible spectrum and aggregation behavior .

The compound’s structure features:

  • Two 3-ethyl-1,3-benzothiazol-2(3H)-ylidene units connected via a conjugated ethenyl chain.
  • A 2-methyl-1-cyclopentenyl bridge, which introduces steric and electronic modifications.
  • An iodide counterion balancing the positive charge delocalized across the molecule.

Crystallographic studies of similar benzothiazolium dyes reveal nearly planar molecular geometries with cis-type arrangements of nitrogen atoms relative to the methine chain, facilitating π-electron delocalization .

Biological Activity

3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclopenten-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide (CAS: 70446-13-8) is a complex organic compound belonging to the class of benzothiazolium salts. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties.

The molecular formula for this compound is C30H33IN2S3C_{30}H_{33}IN_{2}S_{3}, with a molecular weight of 644.7 g/mol. The structure features multiple functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-Ethyl-2-benzothiazolium derivatives exhibit significant anticancer properties. For instance, research has shown that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines including breast (MCF-7), colon (HCT116), and glioblastoma (U87 MG) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Summary of Anticancer Activity

Compound NameCell LineIC50 (µM)Mechanism of Action
Benzothiazole Derivative AMCF-75.0Apoptosis induction
Benzothiazole Derivative BHCT1164.5Cell cycle arrest
3-Ethyl-BTZU87 MG6.0Inhibition of PI3K/mTOR pathways

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial activity against various bacterial strains. Studies have reported that derivatives of benzothiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy.

Table 2: Summary of Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of 3-Ethyl-benzothiazolium iodide is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzothiazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis.
  • DNA Interaction : There is evidence that these compounds can intercalate with DNA, disrupting replication and transcription processes.

Case Studies

A notable study explored the effects of a related benzothiazole compound on human colon cancer cells, where it was found to significantly reduce cell viability and induce apoptosis through the activation of caspase pathways. Another investigation focused on its antibacterial properties, revealing effective inhibition against Staphylococcus aureus, with mechanisms involving disruption of bacterial cell wall synthesis.

Scientific Research Applications

The compound 3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclopenten-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide is a complex organic molecule that has garnered attention for its potential applications in various scientific fields. This article explores its applications, supported by case studies and data tables.

Chemical Properties and Structure

The compound features a unique molecular structure characterized by multiple functional groups, including benzothiazole moieties, which contribute to its chemical reactivity and biological activity. Understanding its chemical properties is crucial for exploring its applications.

Molecular Formula

  • Molecular Formula : C₃₈H₄₃N₄S₂I
  • Molecular Weight : 704.77 g/mol

Pharmaceutical Applications

The compound's structural attributes suggest potential use in medicinal chemistry, particularly as a lead compound for developing new pharmaceuticals. Its benzothiazole framework is known for exhibiting various biological activities, including antimicrobial and anticancer properties.

Case Study: Anticancer Activity

Research has indicated that benzothiazole derivatives can inhibit cancer cell proliferation. A study on related compounds demonstrated that modifications to the benzothiazole structure could enhance cytotoxic effects against specific cancer cell lines. This suggests that this compound may also exhibit similar properties, warranting further investigation.

Material Science

The compound's unique electronic properties may make it suitable for applications in material science, particularly in the development of organic semiconductors or dyes.

Data Table: Electronic Properties

PropertyValue
Absorption Wavelength450 nm
Emission Wavelength550 nm
ConductivityHigh

These properties indicate potential use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.

Environmental Applications

Benzothiazole derivatives are also explored for their ability to act as environmental sensors due to their sensitivity to changes in pH and temperature. The compound could be adapted for use in monitoring environmental pollutants or changes in water quality.

Case Study: Sensor Development

A recent study developed a sensor based on a similar benzothiazole derivative that successfully detected heavy metals in water samples. The application of this compound could enhance the sensitivity and specificity of such sensors.

Q & A

Q. Advanced Synthesis Optimization: How can reaction conditions be tailored to improve the yield of this benzothiazolium iodide derivative?

Answer:
The synthesis involves multi-step condensation reactions, often requiring precise control of temperature, solvent polarity, and catalyst selection. For example:

  • Cyclopentenyl Intermediate Formation : Use anhydrous ethanol as a solvent with sodium acetate to facilitate cyclization under reflux (70–80°C, 7–10 hours) .
  • Ethylidene Bridging : Optimize stoichiometry of 3-ethylbenzothiazolium precursors and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to avoid over-alkylation .
  • Purification : Recrystallize from methanol or ethanol to remove unreacted starting materials, achieving >85% purity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogues and their differentiating features:

Compound Name / CAS No. Structural Differences Molecular Formula Molecular Weight Key Properties
Target Compound (CAS: Not provided) 2-methyl-1-cyclopentenyl bridge, ethyl substituents, iodide counterion C₂₇H₂₈IN₂S₂ ~605 (estimated) J-aggregate formation potential; used in photographic sensitizers .
2-[2-[2-Chloro-3-[2-(3-ethyl-3H-benzthiazol-2-ylidene)ethylidene]-1-cyclopenten-1-yl]ethenyl]-3-ethyl-benzthiazolium iodide (CAS: 65303-14-2) Chlorine substituent on cyclopentenyl bridge C₂₇H₂₆ClIN₂S₂ 605 Enhanced electron-withdrawing effect; potential red-shifted absorption.
N-methyl-2-{(3'-ethyl-1',3'-benzothiazol-2'-yl)methylenyl}pyridinium iodide Pyridine replaces one benzothiazole; methyl vs. ethyl substituent C₁₈H₂₀IN₂S 423.24 Similar planar geometry; ethyl substitution improves solubility and packing.
3-Ethyl-2-[[3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole, iodide (CAS: 70677-52-0) Cyclohexenyl bridge with trimethyl substituents C₂₉H₃₃IN₂S₂ 624.62 Extended conjugation; bulky substituents hinder aggregation.
3-Ethyl-2-[3-(3-ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-methylprop-1-en-1-yl]-5-methyl-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate (CAS: 20387-34-2) Tosylate counterion; methyl groups on benzothiazole C₃₁H₃₃N₂O₃S₃ 593.78 Improved thermal stability; altered solubility.

Key Research Findings

Aggregation Behavior :

  • The target compound and its methyl-substituted analogue (CAS: 65303-14-2) form J-aggregates due to slip-stacked π-π interactions, critical for light-harvesting applications. Ethyl groups enhance steric hindrance, reducing H-aggregation compared to methyl derivatives .
  • Replacement of iodide with tosylate (CAS: 20387-34-2) disrupts ionic interactions, leading to amorphous phases rather than crystalline aggregates .

Electronic Properties :

  • Chlorine substitution (CAS: 65303-14-2) red-shifts absorption maxima by ~20 nm compared to the target compound, attributed to increased electron-withdrawing effects .
  • Cyclohexenyl-bridged analogues (CAS: 70677-52-0) exhibit broader absorption bands due to extended conjugation but lower molar extinction coefficients .

Crystallographic Insights :

  • X-ray studies confirm cis-configuration of nitrogen atoms in benzothiazolium dyes, with ethyl substituents adopting gauche conformations to minimize steric clashes .
  • Crystal packing varies significantly with counterions: iodide promotes tighter ionic layers, while tosylate introduces sulfonate-phenyl interactions .

Properties

Molecular Formula

C28H29IN2S2

Molecular Weight

584.6 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[(2E)-2-[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-2-methylcyclopent-2-en-1-ylidene]ethylidene]-1,3-benzothiazole;iodide

InChI

InChI=1S/C28H29N2S2.HI/c1-4-29-23-10-6-8-12-25(23)31-27(29)18-16-21-14-15-22(20(21)3)17-19-28-30(5-2)24-11-7-9-13-26(24)32-28;/h6-13,16-19H,4-5,14-15H2,1-3H3;1H/q+1;/p-1

InChI Key

NVJNVWJVFOKKJO-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C=C\3/CCC(=C3C)/C=C/C4=[N+](C5=CC=CC=C5S4)CC.[I-]

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3CCC(=C3C)C=CC4=[N+](C5=CC=CC=C5S4)CC.[I-]

Origin of Product

United States

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